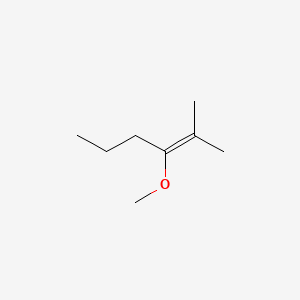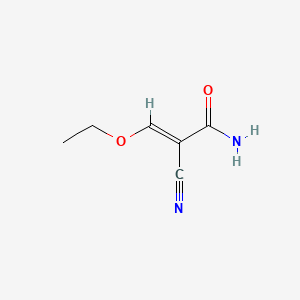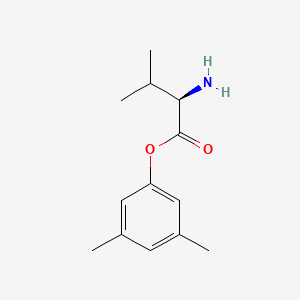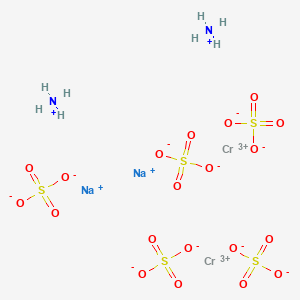
Nitrosobromoethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitrosobromoethylurea is a chemical compound known for its unique properties and applications in various fields of science It is characterized by the presence of a nitroso group (-NO) and a bromoethyl group attached to a urea backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nitrosobromoethylurea can be synthesized through several methods. One common approach involves the reaction of bromoethylamine with nitrosyl chloride. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Another method involves the nitrosation of bromoethylurea using nitrous acid or other nitrosating agents.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and concentration of reactants.
Análisis De Reacciones Químicas
Types of Reactions: Nitrosobromoethylurea undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The bromoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the bromoethyl group under mild conditions.
Major Products:
Oxidation: Formation of nitroethylurea.
Reduction: Formation of aminoethylurea.
Substitution: Formation of substituted urea derivatives.
Aplicaciones Científicas De Investigación
Nitrosobromoethylurea has a wide range of applications in scientific research:
Biology: Studied for its potential effects on biological systems, including its role as a mutagen.
Medicine: Investigated for its potential use in cancer research due to its ability to alkylate DNA.
Industry: Utilized in the production of specialized chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of nitrosobromoethylurea involves its ability to alkylate DNA. The nitroso group can form reactive intermediates that interact with nucleophilic sites on DNA, leading to the formation of covalent bonds. This alkylation can result in DNA damage, which is the basis for its potential use in cancer research. The molecular targets include guanine and adenine bases in DNA, and the pathways involved are related to DNA repair and apoptosis.
Comparación Con Compuestos Similares
Nitrosourea: Similar in structure but lacks the bromoethyl group.
Bromoethylamine: Contains the bromoethyl group but lacks the nitroso group.
Nitrosoethylurea: Similar but without the bromine atom.
Uniqueness: Nitrosobromoethylurea is unique due to the combination of the nitroso and bromoethyl groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential use in DNA alkylation make it a valuable compound in research and industry.
Propiedades
Número CAS |
69113-02-6 |
|---|---|
Fórmula molecular |
C3H6BrN3O2 |
Peso molecular |
196.00 g/mol |
Nombre IUPAC |
1-(2-bromoethyl)-1-nitrosourea |
InChI |
InChI=1S/C3H6BrN3O2/c4-1-2-7(6-9)3(5)8/h1-2H2,(H2,5,8) |
Clave InChI |
MHVNFDDSDACNJV-UHFFFAOYSA-N |
SMILES canónico |
C(CBr)N(C(=O)N)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Acetamide,2-cyano-2-[(dicyanomethylene)amino]-](/img/structure/B13807271.png)
![Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1-(2,3-dimethylphenyl)-6-(ethylamino)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13807280.png)

![[Ethyl[(S)-1-phenylethyl]amino]diphenylphosphine](/img/structure/B13807312.png)

![Acetamide, N-[7-hydroxy-8-[[2-hydroxy-5-[(methylamino)sulfonyl]phenyl]azo]-1-naphthalenyl]-](/img/structure/B13807315.png)



![N,N-diethyl-2-[4-[1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B13807329.png)


